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molecular formula C10H14N2S B8356816 3-(4-Aminobenzyl)-thiazolidine

3-(4-Aminobenzyl)-thiazolidine

Cat. No. B8356816
M. Wt: 194.30 g/mol
InChI Key: WLHISESTWLOVMB-UHFFFAOYSA-N
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Patent
US07122535B2

Procedure details

3-(4-nitrobenzyl)-thiazolidine (1.1 g, 5 mmoles) is put into solution in 10 ml concentrated hydrochloric acid at 0° C. Dihydrated in chloride (7.7g, 34 mmoles) is added in portions, the mixture is heated for 2 hours under reflux and the acid is evaporated off under reduced pressure. The residue is then taken up in 20 ml of water and. neutralized with a 2N soda solution (approximately 100 ml). 100 ml of dichloromethane is added to the medium and the whole is filtered on celite in order to eliminate the salts in suspension. The organic phase is extracted, washed 3 times with 50 ml of water, dried, filtered and evaporated to dryness under reduced pressure. The expected product is purified on silica gel in a dichloromethane/methanol (98/2) mixture and is obtained in the form of of a beige powder (0.6 g, 63%). Melting point: 73-74° C.
Name
3-(4-nitrobenzyl)-thiazolidine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][N:9]2[CH2:13][CH2:12][S:11][CH2:10]2)=[CH:6][CH:5]=1)([O-])=O.[Cl-]>Cl>[NH2:1][C:4]1[CH:15]=[CH:14][C:7]([CH2:8][N:9]2[CH2:13][CH2:12][S:11][CH2:10]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
3-(4-nitrobenzyl)-thiazolidine
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CN2CSCC2)C=C1
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in portions
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the acid is evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
100 ml of dichloromethane is added to the medium
FILTRATION
Type
FILTRATION
Details
the whole is filtered on celite in order
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted
WASH
Type
WASH
Details
washed 3 times with 50 ml of water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The expected product is purified on silica gel in a dichloromethane/methanol (98/2) mixture

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(CN2CSCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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